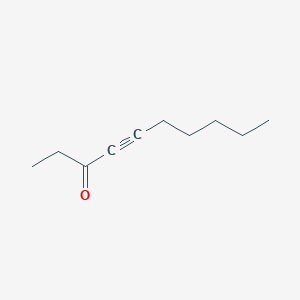

4-Decyn-3-one

Numéro de catalogue B8691249

Poids moléculaire: 152.23 g/mol

Clé InChI: HQTBFCVXQBMDSW-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US09265852B2

Procedure details

A 1-liter reactor was loaded with 345 mL of diglyme (RN 111-96-6) and 17.2 g (748 mmoles) of sodium (RN 7440-23-5) cut into pieces. After heating to a temperature slightly above the melting point of sodium accompanied by thorough stirring, 71.7 g (745 mmoles) i.e. 97.5 mL of 1-heptyne (RN 628-71-7) in solution in 100 mL of diglyme is then added four times at hourly intervals. The medium thickens to form a beige suspension. Stirring is continued for another 2 hours 30 minutes at the same temperature. The mixture is cooled down to 25-30° C. and poured slowly into a stirred solution of 64.8 g (700 mmoles) i.e. 61.0 mL of propionyl chloride (RN 79-03-8) in 600 mL of ethyl ether. An exothermic reaction takes place followed by stirring for 1 hour at no particular temperature.

Identifiers

|

REACTION_CXSMILES

|

[Na].[CH:2]#[C:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:9](Cl)(=[O:12])[CH2:10][CH3:11]>COCCOCCOC.C(OCC)C>[CH3:11][CH2:10][C:9](=[O:12])[C:2]#[C:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Two

|

Name

|

|

|

Quantity

|

97.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C#CCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

61 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)Cl

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

27.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is then added four times at hourly intervals

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a beige suspension

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An exothermic reaction

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by stirring for 1 hour at no particular temperature

|

|

Duration

|

1 h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |